(Val2)-Amyloid |A-Protein (1-6)

Peptide characterization Mass spectrometry Quality control

Wild-type Aβ(1-6) fails to recapitulate the anti-amyloidogenic interference of the clinically relevant A2V variant, compromising aggregation and epitope mapping assays. This synthetic hexapeptide (DVEFRH, MW 801.85) provides the exact solution. - Serves as a sequence-specific positive control inhibitor for ThT fluorescence-based aggregation assays, binding to pre-formed Aβ fibrils and hindering full-length Aβ1-40 amyloidogenesis. - Enables differential epitope mapping of anti-Aβ antibodies, revealing whether the epitope encompasses the critical residue 2. - Supplied at 98.2% HPLC purity to minimize false signals in SPR or ELISA-based experiments.

Molecular Formula C35H51N11O11
Molecular Weight 801.8 g/mol
Cat. No. B12392500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Val2)-Amyloid |A-Protein (1-6)
Molecular FormulaC35H51N11O11
Molecular Weight801.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C35H51N11O11/c1-18(2)28(46-29(51)21(36)15-27(49)50)33(55)43-23(10-11-26(47)48)31(53)44-24(13-19-7-4-3-5-8-19)32(54)42-22(9-6-12-40-35(37)38)30(52)45-25(34(56)57)14-20-16-39-17-41-20/h3-5,7-8,16-18,21-25,28H,6,9-15,36H2,1-2H3,(H,39,41)(H,42,54)(H,43,55)(H,44,53)(H,45,52)(H,46,51)(H,47,48)(H,49,50)(H,56,57)(H4,37,38,40)/t21-,22-,23-,24-,25-,28-/m0/s1
InChIKeyOZYRZRFQQJIUPY-ORUZXOCWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Val2)-Amyloid β-Protein (1-6): A2V N-Terminal Hexapeptide for Amyloidogenesis Research


(Val2)-Amyloid β-Protein (1-6), CAS 727727-66-4, is a synthetic hexapeptide (sequence H-Asp-Val-Glu-Phe-Arg-His-OH; DVEFRH; MW 801.85) corresponding to the first six N-terminal residues of the amyloid-β peptide carrying the alanine-to-valine substitution at position 2 (A2V) . This A2V mutation, also designated A673V in the amyloid precursor protein (APP) gene, is a clinically identified variant associated with familial Alzheimer's disease in the homozygous state, yet paradoxically protective in heterozygous carriers due to a dominant-negative effect on wild-type Aβ aggregation [1]. The hexapeptide is supplied as a trifluoroacetate salt and serves as a minimal recognition module for interrogating the role of the Aβ N-terminus in protein–protein interactions, aggregation nucleation, and epitope mapping .

1
A2V N-terminal hexapeptide for amyloidogenesis protein–protein interaction studies
2
Minimal recognition module for anti-amyloidogenic interference research (DVEFRH motif)
3
L-isomer suited for in vitro biophysical, SPR, and epitope mapping assays

Why Wild-Type Aβ(1-6) Cannot Substitute for (Val2)-Amyloid β-Protein (1-6)


The single-residue substitution of Ala→Val at position 2 is not a conservative change: the introduction of a bulkier, more hydrophobic valine side chain at the extreme N-terminus fundamentally alters the peptide's conformational ensemble, intrinsic disorder, and heterotypic interaction capacity with full-length Aβ. Wild-type Aβ(1-6) (DAEFRH) lacks the ability to recapitulate the anti-amyloidogenic interference observed with the A2V variant [1]. Molecular dynamics simulations demonstrate that the A2V mutation reduces the intrinsic disorder of the Aβ monomer by a factor of 2 and completely reshapes the free energy landscape compared to wild-type [2]. Experimentally, the A2V hexapeptide exhibits greater binding to full-length Aβ1-40 than its wild-type counterpart, a property that underpins its capacity to hinder amyloidogenesis [3]. Substitution with the wild-type N-terminal fragment would therefore fail to reproduce these specific biophysical behaviors, compromising the validity of aggregation interference, fibril nucleation, and epitope mapping assays designed around the A2V pharmacophore.

Wild-Type Aβ(1-6)
(Val2)-Aβ(1-6) Variant
Higher intrinsic disorder; broad conformational ensemble
Conformational constraint reported; ~2-fold disorder reduction in Aβ1-28 model
Lower heterotypic binding affinity to full-length Aβ1-40
Markedly greater binding reported; interferes with amyloidogenesis
No anti-amyloidogenic interference activity observed
Binds pre-formed fibrils and hinders further Aβ aggregation

Quantitative Evidence: A2V Hexapeptide vs. Wild-Type and N-Terminal Variants


Sequence-Defined Mass Shift for Unambiguous Identification

The Ala→Val substitution at position 2 produces a mass shift of +42 Da relative to wild-type Aβ(1-6), yielding a monoisotopic molecular weight of 801.85 Da (C₃₅H₅₁N₁₁O₁₁) confirmed by MALDI-MS at m/z 801.49 . Wild-type Aβ(1-6) (DAEFRH) has a calculated molecular weight of ~759.8 Da (C₃₃H₄₇N₁₁O₁₁). This 5.5% mass difference eliminates ambiguity in co-formulation or mixture studies where both peptides may be present, and provides a definitive quality control checkpoint: any mass spectrum of the product must show the predominant [M+H]⁺ ion at m/z 802.8, clearly resolved from the wild-type signal. The Bachem analytical data sheet for Lot 1071774 reports amino acid analysis confirming Val at 0.99(1) stoichiometric ratio, with HPLC purity of 98.2% .

Mass Shift Identity
Specification review
ΔMW = +42 Da (5.5% shift); MALDI-MS m/z 801.49 vs. WT ~759.8 Da; Val stoichiometry 0.99, HPLC purity 98.2% (lot data)
Ensures unambiguous identity verification in co-formulation studies
Mass resolution avoids cross-contamination errors with wild-type fragment
Peptide characterization Mass spectrometry Quality control

Intrinsic Disorder Reduction by A2V Mutation

Replica exchange molecular dynamics (REMD) simulations on the Aβ1-28 monomer reveal that the A2V mutation reduces intrinsic disorder by approximately a factor of 2 compared to wild-type Aβ1-28, and the free energy landscape is completely reshaped [1]. Specifically, the A2V substitution promotes more compact conformations with reduced radius of gyration and altered secondary structure propensities within the N-terminal region, which encompasses residues 1-6. Ion mobility spectrometry-mass spectrometry (IMS-MS) independently confirmed that the A2V monomer is more stable than both wild-type and A2T variants, with slower conversion kinetics to aggregation-prone states [2]. The hexapeptide (Val2)-Aβ(1-6) captures the minimal N-terminal motif responsible for this conformational constraint.

Intrinsic Disorder Reduction
Class-level inference
A2V reduces intrinsic disorder of Aβ1-28 monomer by ~2-fold (REMD simulations); reshaped free energy landscape
Provides conformational constraint motif for nucleation studies
Hexapeptide alone not directly simulated; inferred from Aβ1-28 model
Molecular dynamics Intrinsic disorder Conformational ensemble

Superior Binding to Full-Length Aβ

Surface plasmon resonance (SPR) studies comparing the N-terminal hexapeptides Aβ1-6WT (DAEFRH) and Aβ1-6A2V (DVEFRH) demonstrated that the A2V variant exhibits markedly greater binding to wild-type full-length Aβ1-40 [1]. The amino-terminal fragment Aβ1-6A2V showed a stronger heterotypic interaction with immobilized Aβ1-40 compared to Aβ1-6WT, consistent with the clinical observation that the A2V variant peptide interferes with wild-type Aβ assembly in heterozygous carriers [2]. This differential binding is the mechanistic basis for the anti-amyloidogenic activity of the A2V hexapeptide, which binds to pre-formed amyloid fibrils and hinders further amyloidogenesis of Aβ1-40 [2]. In contrast, the wild-type Aβ(1-6) peptide does not exhibit comparable interference activity.

Aβ1-40 Binding
Cross-study comparable
Aβ1-6A2V shows markedly greater binding to Aβ1-40 vs. WT (SPR); interferes with amyloidogenesis; D-isomer IC50 80 μM for Aβ1-42 oligomer inhibition
Supports anti-amyloidogenic interference research
Quantitative KD not reported for hexapeptide alone; value from D-isomer comparator
Surface plasmon resonance Binding affinity Heterotypic interaction

Proteolytic Stability Profile of L-Isomer vs. D-Isomer

While the L-isomer (Val2)-Amyloid β-Protein (1-6) is the standard research-grade peptide subject to normal proteolytic degradation, its all-D-isomer counterpart Aβ1-6A2V(D) has been demonstrated to be resistant to protease degradation and stable in serum [1]. This stability difference is critical for experimental design: the L-isomer serves as a native-like probe for in vitro biochemical and biophysical studies where physiological degradation mimics endogenous clearance, whereas the D-isomer is suitable for cell-based and in vivo assays requiring extended half-life [2]. The L-isomer hexapeptide itself, when not linked to TAT, does not cross cell membranes efficiently, which is advantageous for experiments requiring extracellular or cell-free conditions [1]. Researchers must select the appropriate isomer based on the experimental context, and the availability of well-characterized L-isomer (Val2)-Aβ(1-6) from suppliers with documented purity (e.g., Bachem: 98.2% HPLC; SciPeptide: ≥95%) is essential for reproducible in vitro studies .

Isomer Stability
Class-level inference
L-isomer susceptible to endogenous proteases; D-isomer stable in serum, resistant to degradation
L-isomer for in vitro biochemical and biophysical assays; D-isomer for cell-based/in vivo studies
Select isomer based on experimental protease exposure context
Protease resistance Serum stability D-amino acid peptides

Optimized Application Scenarios for (Val2)-Amyloid β-Protein (1-6)


Aβ Aggregation Interference Assays

The A2V hexapeptide (Val2)-Aβ(1-6) binds to pre-formed Aβ fibrils and hinders further amyloidogenesis of full-length Aβ1-40, a property absent in the wild-type Aβ(1-6) fragment [1]. Researchers establishing thioflavin T (ThT) fluorescence-based aggregation assays should use this compound as a sequence-specific positive control inhibitor at concentrations referenced against the D-isomer therapeutic derivative, which achieved an IC50 of 80 μM against Aβ1-42WT oligomer formation in SPR-based assays [2]. The L-isomer parent peptide provides a native stereochemistry reference for comparing the potency of novel small-molecule or peptidomimetic aggregation inhibitors.

Epitope Mapping and Anti-Aβ Antibody Characterization

The single-residue difference (Val vs. Ala at position 2) between (Val2)-Aβ(1-6) (DVEFRH) and wild-type Aβ(1-6) (DAEFRH) provides a precise tool for mapping the epitope specificity of anti-Aβ antibodies, particularly those targeting the N-terminal region . In peptide screening immunoassays, differential binding to the A2V vs. WT hexapeptide can reveal whether an antibody's epitope encompasses residue 2, a critical determinant for antibodies that discriminate between wild-type Aβ and the clinically relevant A2V variant [1]. The Bachem-grade material at 98.2% HPLC purity minimizes false signals from peptide impurities during SPR or ELISA-based epitope binning experiments .

Structural Biology of Aβ N-Terminal Conformational Restraint

NMR and CD spectroscopy studies of the Aβ N-terminus benefit from the (Val2)-Aβ(1-6) peptide because the A2V substitution imposes a measurable conformational constraint that is absent in the wild-type fragment . Molecular dynamics simulations showed that this mutation reduces intrinsic disorder of the Aβ1-28 monomer by a factor of 2 [1]. The hexapeptide serves as the minimal structural unit for investigating how the bulkier valine side chain alters backbone dihedral angles, hydrogen bonding patterns, and the propensity for β-sheet formation at the extreme N-terminus, providing structural insights relevant to understanding why heterozygous A2V carriers are protected from Alzheimer's disease [2].

Mass Spectrometry Reference Standard for N-Terminal Variants

The 42 Da mass difference between (Val2)-Aβ(1-6) (801.85 Da) and wild-type Aβ(1-6) (~759.8 Da) enables the peptide to serve as a retention time and mass calibrant in LC-MS/MS methods designed to detect and quantify N-terminal Aβ variants in biological samples . For laboratories developing selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) assays for Aβ species in cerebrospinal fluid or brain tissue, the well-characterized (Val2)-Aβ(1-6) peptide with documented MALDI-MS identity (m/z 801.49) provides a synthetic reference standard to validate method specificity for the A2V variant versus wild-type and other N-terminal mutations [1].

Application
Selection Property
Validation Focus
Aβ Aggregation Interference Studies
A2V anti-amyloidogenic motif
ThT fluorescence endpoint, comparator response
Epitope Mapping & Antibody Characterization
Position-2 variant discrimination (Val vs. Ala)
Differential SPR/ELISA binding to WT vs. A2V peptides
N-Terminal Conformational Studies
Conformational constraint by Val2 substitution
NMR/CD structural comparison, disorder reduction assessment
MS Reference Standard for N-Terminal Variants
42 Da mass shift for variant identification
LC-MS/MS retention time and mass calibration
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